molecular formula C15H14S B047614 4-Propyldibenzothiophene CAS No. 132034-86-7

4-Propyldibenzothiophene

Cat. No.: B047614
CAS No.: 132034-86-7
M. Wt: 226.3 g/mol
InChI Key: KVKWMMBQRSCLOU-UHFFFAOYSA-N
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Description

4-Propyldibenzothiophene is an organic compound belonging to the class of dibenzothiophenes. These compounds are characterized by a sulfur atom incorporated into a fused aromatic ring system.

Mechanism of Action

Target of Action

This compound is a derivative of dibenzothiophene, a sulfur-containing polycyclic aromatic compound

Mode of Action

It is known that dibenzothiophene and its derivatives can undergo various biochemical transformations, including oxidation and reduction reactions . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.

Biochemical Pathways

Dibenzothiophene and its derivatives, including 4-Propyldibenzothiophene, are known to be involved in several biochemical pathways. For instance, they can be metabolized by bacteria through branched metabolic pathways, including dioxygenation on C-1,2 and C-3,4 positions and monooxygenation on the sulfur atom . The metabolites produced from these pathways can have various downstream effects, potentially influencing cellular processes.

Result of Action

It is known that the oxidation products of dibenzothiophene and its derivatives can have various effects on proteins, nucleic acids, and lipids . These effects could potentially influence cellular functions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyldibenzothiophene can be achieved through several methods. One common approach involves the cyclization of thiophene derivatives with a four-carbon synthon. This process typically requires the formation of intramolecular carbon-sulfur bonds, which can be facilitated by acids, bases, or other non-metallic species . Transition-metal-catalyzed coupling reactions have also emerged as a powerful method for constructing dibenzothiophenes, including this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of electrochemical synthesis. This method avoids the need for transition metals or iodine, making it more environmentally friendly. The process involves the electrochemical cyclization of bis(biaryl) disulfides in the presence of tetrabutylammonium bromide, water, and lithium perchlorate, using nitromethane as the solvent .

Chemical Reactions Analysis

Types of Reactions: 4-Propyldibenzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, chlorine.

Major Products Formed:

Scientific Research Applications

4-Propyldibenzothiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Propyldibenzothiophene is unique due to the presence of the propyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other dibenzothiophene derivatives and can lead to different applications and interactions in various fields .

Properties

IUPAC Name

4-propyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14S/c1-2-6-11-7-5-9-13-12-8-3-4-10-14(12)16-15(11)13/h3-5,7-10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKWMMBQRSCLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=CC=C1)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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